CAS number and safety data sheet for 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene
CAS number and safety data sheet for 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene
An In-depth Technical Guide to 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene: Synthesis, Safety, and Applications
Introduction: The Strategic Value of Halogenated Fluorenes
Fluorene derivatives form a cornerstone of modern materials science and medicinal chemistry, prized for their rigid, planar structure and unique photophysical properties.[1][2] The strategic introduction of multiple, distinct halogen atoms onto the fluorene scaffold creates highly versatile chemical intermediates. 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene is a prime example of such a building block, engineered for selective, stepwise functionalization. The 9,9-dimethyl substitution is critical; it prevents oxidation at the reactive C9 position and enhances the thermal stability and solubility of the resulting materials.[3][4]
This guide offers a comprehensive technical overview of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene, designed for researchers and drug development professionals. We will delve into its core chemical properties, safety and handling protocols, logical synthetic pathways, and its significant role in the development of next-generation organic electronics and complex molecular architectures.
Part 1: Core Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Identifier and Structural Data
| Property | Value | Source(s) |
| Chemical Name | 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene | [5] |
| CAS Number | 605630-37-3 | [5][6][7][8] |
| Molecular Formula | C₁₅H₁₂BrCl | [5] |
| Molecular Weight | 307.62 g/mol | [5][6] |
| Appearance | White to light yellow powder or crystal | [6] |
| Purity | Typically >95% (GC) | [5][6] |
| Melting Point | 155.0 to 159.0 °C | [6] |
| InChI Key | GTKHJVYKTOLTPB-UHFFFAOYSA-N |
Part 2: Safety Data Sheet (SDS) Analysis and Handling Protocols
As a halogenated aromatic compound, 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene requires careful handling in a laboratory setting. The following information is synthesized from supplier safety data.
Hazard Identification and GHS Classification
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Classification: Skin Irritation, Category 2; Eye Irritation, Category 2.
Precautionary Measures and Personal Protective Equipment (PPE)
Safe handling is paramount. The following precautionary statements and PPE are mandatory when working with this compound:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]
-
First Aid:
-
If on Skin (P302 + P352): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[9]
-
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store separately from heat sources.[7][9]
Part 3: Synthetic Pathways and Rationale
While the precise commercial synthesis is proprietary, a logical and efficient pathway can be devised based on established organohalogen chemistry. The synthesis is a multi-step process designed to install the desired substituents at specific positions on the fluorene core.
Proposed Synthetic Workflow
A plausible synthetic route starts from the readily available 9,9-dimethylfluorene. The key is the sequential and regioselective introduction of the halogen atoms.
Caption: Proposed synthetic pathway from 9,9-dimethylfluorene.
Step-by-Step Methodology and Mechanistic Insights
Step 1: Electrophilic Bromination of 9,9-dimethylfluorene
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Protocol: 9,9-dimethylfluorene is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF). N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The fluorene ring is activated towards electrophilic substitution at the C2 and C7 positions. By controlling the stoichiometry (using approximately one equivalent of NBS), monosubstitution can be favored to yield 2-bromo-9,9-dimethylfluorene.
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Causality: The C2 and C7 positions are the most electron-rich and sterically accessible sites for electrophilic attack on the fluorene ring system. DMF acts as a mild solvent and can also facilitate the reaction. This approach is analogous to methods used for the synthesis of 2-bromo-9,9-dimethylfluorene from similar precursors.[10][11]
Step 2: Electrophilic Chlorination of 2-bromo-9,9-dimethylfluorene
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Protocol: The isolated 2-bromo-9,9-dimethylfluorene is dissolved in a solvent like acetic acid. N-Chlorosuccinimide (NCS) is added, and the mixture is heated to drive the reaction. The bromine atom at the C2 position is a deactivating but ortho-, para-directing group. The most favorable position for the second electrophilic attack is the C7 position.
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Causality: The bromine substituent slightly deactivates the ring, requiring more forcing conditions (heat) for the chlorination to proceed efficiently. The directing effect of the bromine atom guides the incoming chloro-electrophile to the opposite C7 position, leading to the desired 2,7-disubstituted product.
Part 4: Reactivity and Applications in Advanced Synthesis
The true value of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene lies in its capacity for selective, differential chemistry at its two distinct halogen sites.
Core Reactivity Principles
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is the key to its utility, allowing for a stepwise and controlled elaboration of the molecular structure.
Caption: Stepwise functionalization via selective cross-coupling.
Applications in Organic Electronics (OLEDs)
This molecule is a crucial intermediate for creating materials used in Organic Light Emitting Diodes (OLEDs).[3][10]
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Building Block for Host Materials: The fluorene core provides a wide bandgap and high thermal stability, which are essential properties for host materials in OLED emissive layers.
-
Synthesis of Emitters: Through sequential Suzuki or Sonogashira couplings at the C2 and C7 positions, different electron-donating or electron-accepting groups can be attached.[2] This precise tuning of the molecular structure allows for the creation of emitter molecules with specific emission colors (e.g., blue, green, red) and high quantum efficiencies.[12] The dual halogenation is key to building complex, often asymmetric, molecules that prevent crystallization in thin films, enhancing device lifetime and performance.[3][13]
Role in Drug Development
The rigid fluorene scaffold can be used to orient pharmacophores in a specific three-dimensional arrangement to optimize binding to biological targets.[10][12] 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene serves as a versatile starting point for creating libraries of complex derivatives for screening in drug discovery programs.[13] The stepwise introduction of different substituents allows medicinal chemists to systematically explore structure-activity relationships.[4]
Part 5: Expected Analytical Characterization
Confirming the identity and purity of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
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Singlet (6H): A sharp singlet would be expected in the upfield region (approx. 1.4-1.5 ppm) corresponding to the six equivalent protons of the two methyl groups at the C9 position.[11]
-
Aromatic Region (6H): A complex pattern of doublets and doublets of doublets would appear in the aromatic region (approx. 7.3-7.8 ppm). The distinct electronic environments created by the bromo and chloro substituents would lead to six unique aromatic proton signals.
-
-
¹³C NMR:
-
Approximately 10 distinct signals would be expected in the aromatic region, reflecting the asymmetry of the substitution.
-
A quaternary carbon signal for the C9 atom.
-
An aliphatic carbon signal for the two equivalent methyl groups.
-
Mass Spectrometry (MS)
The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will exhibit a characteristic isotopic cluster.
-
M⁺ Peak: The base peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl.
-
M+2 Peak: A prominent peak of nearly equal intensity to M⁺, resulting from the presence of either ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl.
-
M+4 Peak: A smaller peak corresponding to the molecule containing both heavier isotopes, ⁸¹Br and ³⁷Cl.
This distinctive pattern is a powerful diagnostic tool for identifying halogenated compounds.[14]
Conclusion
2-bromo-7-chloro-9,9-dimethyl-9H-fluorene is more than just a chemical compound; it is a strategically designed platform for innovation. Its key attributes—a stable dimethylfluorene core and differentially reactive halogen sites—provide chemists with precise control for building complex molecular architectures. This versatility makes it an invaluable intermediate in the synthesis of high-performance materials for organic electronics and a foundational scaffold for exploring new frontiers in medicinal chemistry. Mastery of its handling, synthesis, and reactivity is essential for any scientist working at the cutting edge of these fields.
References
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- Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. (2021, January 25). Royal Society of Chemistry.
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- Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.
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